molecular formula C16H11N5O3S B2834738 N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1396710-33-0

N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2834738
M. Wt: 353.36
InChI Key: LGAYXYYMXOXSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound would include its molecular formula, molecular weight, and possibly its structure.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Monoamine Oxidase Inhibitors

Compounds with indazole and carboxamide groups have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors. For instance, indazole- and indole-carboxamides have shown to be highly potent, selective, and reversible inhibitors of MAO-B, a target for the treatment of neurological disorders such as Parkinson's disease. These compounds were found to be competitive and reversible inhibitors, highlighting their potential therapeutic applications in neurodegenerative diseases (Tzvetkov et al., 2014).

Oxazole Synthesis and Applications

The oxazole ring, a core feature in our compound of interest, is significant in medicinal chemistry due to its presence in various natural products and drugs. A study demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles, showcasing the role of gold catalysis in tempering the reactivities of postulated α-oxo gold carbenes. This method opens new avenues for the synthesis of oxazole-containing compounds, which are critical in drug development and other applications (Luo et al., 2012).

Antiproliferative Agents

The structural motif of indazole has been utilized in designing antiproliferative agents. Specifically, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. This research underscores the potential of indazole derivatives as a scaffold for developing new anticancer therapies (Maggio et al., 2011).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


I hope this general information is helpful, and I apologize for not being able to provide more specific information on “N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(1H-indazol-6-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3S/c22-14(18-10-4-3-9-7-17-21-11(9)6-10)12-8-24-16(19-12)20-15(23)13-2-1-5-25-13/h1-8H,(H,17,21)(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAYXYYMXOXSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.